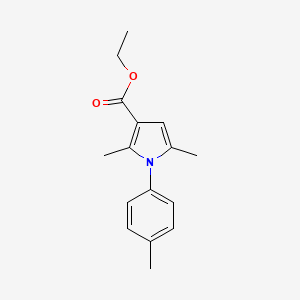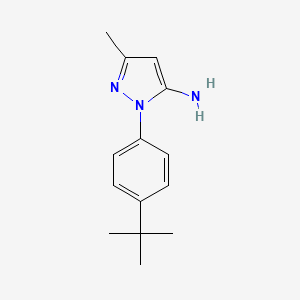![molecular formula C13H17NO4S B1386939 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1188371-42-7](/img/structure/B1386939.png)
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid, often referred to as 2MMPPCA, is an important organic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. 2MMPPCA is a synthetic compound that is relatively simple to synthesize, and it has a wide range of applications in the laboratory. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with pyrrolidine-2-carboxylic acid in the presence of a suitable catalyst.
Starting Materials
2-methyl-4-(methylsulfonyl)benzaldehyde, pyrrolidine-2-carboxylic acid, catalyst
Reaction
Step 1: Dissolve 2-methyl-4-(methylsulfonyl)benzaldehyde (1.0 equiv) and pyrrolidine-2-carboxylic acid (1.2 equiv) in a suitable solvent such as ethanol or methanol., Step 2: Add a suitable catalyst such as triethylamine or N,N-dimethylaminopyridine (DMAP) to the reaction mixture., Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete., Step 4: Cool the reaction mixture and filter the precipitated product., Step 5: Wash the product with a suitable solvent such as diethyl ether or ethyl acetate to remove any impurities., Step 6: Dry the product under vacuum to obtain 1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid as a white solid.
Wissenschaftliche Forschungsanwendungen
2MMPPCA has a wide range of applications in scientific research. It has been used in the synthesis of drugs and other compounds, as well as in the study of enzyme kinetics and the study of protein-protein interactions. It has also been used in the study of metabolic pathways and the study of enzyme-substrate interactions. In addition, 2MMPPCA has been used in the study of cellular signaling pathways and the study of gene expression.
Wirkmechanismus
2MMPPCA acts as an inhibitor of enzymes. It binds to the active site of an enzyme and prevents the enzyme from catalyzing a reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of 2MMPPCA. In addition, 2MMPPCA can act as an allosteric modulator, meaning that it can bind to the allosteric site of an enzyme and alter its activity.
Biochemische Und Physiologische Effekte
2MMPPCA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of receptors, such as the adenosine A2A receptor. It has also been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel. Finally, it has been shown to modulate the activity of enzymes involved in the synthesis of proteins, such as the enzyme ribonuclease.
Vorteile Und Einschränkungen Für Laborexperimente
2MMPPCA has a number of advantages and limitations for lab experiments. One of the main advantages of using 2MMPPCA is that it is relatively simple to synthesize and it is relatively stable. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, one of the main limitations of using 2MMPPCA is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 2MMPPCA is not very stable at high temperatures, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2MMPPCA. One potential direction is to further explore its use in the synthesis of drugs and other compounds. Additionally, research could be conducted to further explore its mechanism of action and its biochemical and physiological effects. Other potential future directions include the development of new methods to synthesize 2MMPPCA and the development of new methods to measure its activity. Finally, research could be conducted to explore its potential use in the treatment of diseases, such as cancer and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
1-(2-methyl-4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-8-10(19(2,17)18)5-6-11(9)14-7-3-4-12(14)13(15)16/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEJOONXQXPISG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Methyl-4-(methylsulphonyl)phenyl]pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)

![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)

![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)

![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)

![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)